5-Bromo-2-fluoro-3-sulfamoylbenzoic acid
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Overview
Description
5-Bromo-2-fluoro-3-sulfamoylbenzoic acid is a chemical compound with the molecular formula C7H5BrFNO4S and a molecular weight of 298.09 g/mol It is characterized by the presence of bromine, fluorine, and a sulfamoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-sulfamoylbenzoic acid typically involves the introduction of bromine and fluorine atoms onto a benzoic acid derivative, followed by the addition of a sulfamoyl group. One common method involves the following steps:
Bromination: The starting material, 2-fluorobenzoic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Sulfonation: The brominated product is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfamoyl group.
Purification: The final product is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-fluoro-3-sulfamoylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-sulfamoylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine, fluorine, and sulfamoyl groups can influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluorobenzotrifluoride: Similar in structure but with a trifluoromethyl group instead of a sulfamoyl group.
2-Bromo-5-fluorobenzaldehyde: Contains an aldehyde group instead of a sulfamoyl group.
5-Bromo-2-fluoropyridine: A pyridine derivative with similar halogen substitution.
Uniqueness
5-Bromo-2-fluoro-3-sulfamoylbenzoic acid is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it valuable for various applications.
Properties
IUPAC Name |
5-bromo-2-fluoro-3-sulfamoylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO4S/c8-3-1-4(7(11)12)6(9)5(2-3)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNLVIQXBFIKSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)S(=O)(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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